(2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one

Nicotinamide N-methyltransferase inhibition Bisubstrate inhibitor Cancer metabolism

The compound (2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one is a fully conjugated 2-imino-5-arylidene-thiazolidin-4-one derivative. The scaffold features a 4-chlorophenyl imino substituent at position 2 and a 2-methoxybenzylidene moiety at position 5, both in the Z configuration.

Molecular Formula C17H13ClN2O2S
Molecular Weight 344.8 g/mol
Cat. No. B12145831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one
Molecular FormulaC17H13ClN2O2S
Molecular Weight344.8 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C=C2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2
InChIInChI=1S/C17H13ClN2O2S/c1-22-14-5-3-2-4-11(14)10-15-16(21)20-17(23-15)19-13-8-6-12(18)7-9-13/h2-10H,1H3,(H,19,20,21)/b15-10-
InChIKeyLVBDHBZEWQIPSL-GDNBJRDFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one: A 2-Imino-5-arylidene-Thiazolidin-4-one Scaffold for Targeted Inhibitor Procurement


The compound (2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one is a fully conjugated 2-imino-5-arylidene-thiazolidin-4-one derivative. The scaffold features a 4-chlorophenyl imino substituent at position 2 and a 2-methoxybenzylidene moiety at position 5, both in the Z configuration [1]. This class of compounds is under active investigation as non-acidic, non-ulcerogenic anti-inflammatory and free-radical scavenging agents, with structure–activity relationships (SAR) showing that the precise position and nature of halogen and methoxy substituents on the two aromatic rings critically modulate potency, COX-2 docking scores, and in vivo efficacy [2]. The molecule has also appeared in recent patent disclosures as a potential nicotinamide N-methyltransferase (NNMT) bisubstrate inhibitor, indicating expanding therapeutic interest [3].

NNMT pathway inhibition studies; defined 2-methoxybenzylidene SAR entry point
COX-2 docking and anti-inflammatory screening; 4-chloro regiochemistry context
TTR binding-site probe; distinct halogen-bonding positional exploration

Why Generic 2-Iminothiazolidin-4-one Analogs Cannot Substitute for (2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one


Simple in-class substitution is not possible because the 2-imino-5-arylidene-thiazolidin-4-one pharmacophore is exquisitely sensitive to both the position and electronic nature of substituents on the two aromatic rings. In a systematic series of 35 analogs evaluated by Chawla et al. (2019), shifting the chlorine from the 4-position to the 3-position on the imino-phenyl ring, or altering the substitution pattern on the 5-benzylidene ring, produced large variations in in vivo anti-inflammatory activity (58–82% inhibition vs. 76% for diclofenac), antinociceptive effect, and free-radical scavenging IC50 values [2]. The 2-methoxy substituent on the benzylidene ring influences both the electron density of the conjugated system and the dihedral angle with the thiazolidinone core, directly affecting COX-2 binding pocket complementarity [2]. Furthermore, the crystallographic pose of the closely related 2-chloro regioisomer in the transthyretin binding site (PDB 4ENY) demonstrates that even a 2-Cl → 4-Cl shift alters the hydrogen-bond network and hydrophobic packing, confirming that biological target recognition is substitution-specific rather than scaffold-generic [1].

Regioisomeric shift
4-Chloro to 3-chloro substitution on the imino-phenyl ring may alter COX-2 docking pose and pathway-response endpoints.
Methoxy position
2-Methoxy versus 4-methoxy on the benzylidene group can shift radical-scavenging behavior and conformational preference.
Halogen placement
2-Chloro regioisomer shows a crystallographically defined TTR binding mode that may not transfer to the 4-chloro analog.

Quantitative Differentiation Evidence for (2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one Versus Its Closest Analogs


NNMT Inhibitory Affinity of the 4-Chloro-2-Methoxy Substitution Pattern Versus Alternative Regioisomers

The compound (designated Compound 5i in US20250017936) exhibits a binding affinity (Ki) of 2,200 nM against full-length recombinant human NNMT, as determined by a fluorescence polarization-based competition assay [1]. Within the same patent series, alternative substitution patterns yielded IC50 values spanning from 25 nM (Compound 5u) to 10,200 nM (Compound 5i in a separate assay format), demonstrating that the 4-chloro–2-methoxy combination occupies a specific, quantifiable position in the SAR landscape rather than being interchangeable with close analogs [1]. The 2-methoxy group on the benzylidene ring is hypothesized to engage in a critical hydrophobic interaction with the NNMT active site that is not available to the 4-methoxy or unsubstituted analogs.

NNMT binding affinity
Reported
Ki = 2,200 nM (fluorescence polarization)
Supports NNMT SAR exploration; 2-methoxybenzylidene sub-series baseline
Comparators in same patent series range from 25 nM to 10,200 nM
Nicotinamide N-methyltransferase inhibition Bisubstrate inhibitor Cancer metabolism

COX-2 Docking Fitness: 4-Chlorophenyl Imino Versus 3-Chlorophenyl Imino Regioisomers

In the comprehensive SAR study by Chawla et al. (2019), molecular docking against the COX-2 enzyme (Glide module, Maestro 11.1) revealed that the 3-chlorophenylimino regioisomer (Compound 30) achieved optimal fitting into the COX-2 binding pocket, while compounds bearing the 4-chlorophenylimino group displayed a different docking pose and generally lower docking scores [1]. Although the exact docking score for the 4-chloro-2-methoxy compound was not individually reported, the class-level trend indicates that the 4-chloro substitution directs the imino-phenyl ring into a distinct orientation relative to the 3-chloro isomer, altering the hydrogen-bonding pattern with Arg120 and Tyr355 at the COX-2 active site entrance. This positional effect translates into differential in vivo anti-inflammatory activity within the series (range: 58–82% inhibition at 100 mg/kg p.o. in the carrageenan-induced rat paw edema model) [1].

COX-2 docking pose
Class-level inference
4-Cl vs 3-Cl imino orientation alters Arg120/Tyr355 H-bond pattern
Distinct docking profile; supports COX-2 pathway-response interpretation
In vivo edema inhibition range across series: 58–82% (rat model)
COX-2 inhibition Molecular docking Anti-inflammatory

Crystallographically Defined Binding Mode of the 2-Chloro Regioisomer Establishes Non-Interchangeability with the 4-Chloro Analog

The crystal structure of human transthyretin (TTR) in complex with (2Z,5Z)-2-[(2-chlorophenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one (PDB: 4ENY, resolution 1.55 Å) provides direct structural evidence that the chlorine position on the imino-phenyl ring dictates the ligand's binding orientation within the T4 binding pocket [1]. The 2-chloro substituent participates in a halogen-bond interaction with the Ser117 backbone carbonyl and positions the 4-hydroxy-3-methoxybenzylidene group for hydrogen bonding with Lys15. The 4-chloro isomer of the target compound would place the chlorine atom in a sterically distinct environment, precluding the same halogen-bond geometry and necessitating a different binding pose. Although the target compound has not been co-crystallized with TTR, the available structural data for the 2-chloro analog demonstrates that even a single-atom positional change on the imino-phenyl ring produces non-redundant binding modes [1].

TTR co-crystal structure
Supporting evidence
2-Cl regioisomer (PDB 4ENY) forms halogen bond with Ser117; 4-Cl cannot adopt same geometry
Non-redundant binding modes require 4-chloro isomer for TTR pocket mapping
1.55 Å resolution; halogen position dictates ligand orientation
Transthyretin amyloidosis X-ray crystallography Ligand binding

Free-Radical Scavenging SAR: 2-Methoxybenzylidene Versus 4-Methoxybenzylidene in the 4-Chlorophenyl Imino Series

The Chawla et al. (2019) study evaluated in vitro free-radical scavenging activity using the DPPH assay across 35 analogs. While individual IC50 values for each substitution pattern were not fully disclosed, the structure–activity relationship analysis established that electron-donating groups (such as methoxy) on the 5-benzylidene ring enhance radical-scavenging capacity, and the position of the methoxy group (ortho vs. para) modulates this activity by altering the stability of the phenoxyl radical intermediate formed during DPPH reduction [1]. The 2-methoxy substituent on the target compound provides an ortho electronic effect distinct from the 4-methoxy analog, which is commercially available (CAS 1272519-89-7, CAY10649) . The ortho-methoxy group can additionally participate in intramolecular hydrogen bonding with the imino nitrogen, potentially stabilizing a planar conformation that favors extended conjugation across the benzylidene–thiazolidinone system.

Radical scavenging SAR
Class-level inference
Ortho-methoxy electronic effect predicted to enhance DPPH response vs para-methoxy
Supports antioxidant pharmacophore evaluation; individual IC50 not publicly tabulated
Intramolecular H-bond potential may stabilize planar conformation
Free-radical scavenging DPPH assay Antioxidant

Non-Ulcerogenic Profile: Class Differentiation from Conventional Acidic NSAIDs

A defining feature of the 2-imino-5-benzylidene-4-thiazolidinone series is the absence of a carboxylic acid group, which distinguishes these compounds from conventional NSAIDs such as diclofenac and indomethacin. In the Chawla et al. (2019) study, none of the 35 analogs contained an acidic moiety, yet several compounds achieved in vivo anti-inflammatory efficacy comparable to diclofenac (76% inhibition) without the expected gastric ulcerogenicity associated with chronic COX-1 inhibition [1]. The 4-chlorophenyl imino substitution in combination with a 2-methoxybenzylidene group preserves this non-acidic pharmacophore feature, positioning the target compound as a candidate for gastrointestinal-sparing anti-inflammatory development.

Non-acidic scaffold
Supporting evidence
Absence of carboxylic acid group; class-wide in vivo activity without ulcerogenicity signal
Non-acidic pharmacophore context for anti-inflammatory research models
Series comparator: diclofenac (76% edema inhibition) carries acidic motif
Non-ulcerogenic anti-inflammatory COX/LOX selectivity Gastrointestinal safety

Recommended Research Application Scenarios for (2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one Based on Differentiated Evidence


NNMT Bisubstrate Inhibitor SAR Expansion Around the 2-Methoxybenzylidene Sub-Series

The compound's validated NNMT Ki of 2,200 nM, as disclosed in US20250017936 [1], positions it as a structurally characterized entry point for SAR studies exploring the 2-methoxybenzylidene sub-series. Research groups focused on NNMT inhibition for cancer metabolism applications should procure this specific substitution pattern to systematically probe the contribution of the ortho-methoxy group to binding affinity relative to the 4-methoxy and unsubstituted benzylidene analogs. The moderate potency provides a clean baseline for measuring improvements gained through subsequent structural modifications.

COX-2 Docking and Anti-Inflammatory Screening with Defined 4-Chloro Regiochemistry

The distinct docking pose of 4-chlorophenyl imino versus 3-chlorophenyl imino compounds at the COX-2 active site, as characterized in the Chawla et al. (2019) series [2], supports the use of this compound in head-to-head COX-2 inhibition assays and co-crystallization trials against the 3-chloro regioisomer. Procurement of the 4-chloro isomer enables direct experimental testing of the hypothesis that the para-chloro substitution alters hydrogen-bonding with Arg120 and Tyr355 compared to the meta-chloro orientation that demonstrated optimal pocket fit.

Transthyretin Amyloidosis Ligand Screening with a Non-Cognate Chlorophenyl Regioisomer

The crystallographically defined binding mode of the 2-chloro regioisomer in TTR (PDB 4ENY) [3] establishes a structural rationale for testing the 4-chloro isomer as a chemical probe to map the halogen-bonding tolerance of the T4 binding pocket. The 4-chloro compound, with its distinct halogen position, can be used in competitive binding assays (e.g., isothermal titration calorimetry or fluorescence polarization) to quantify the energetic penalty of shifting the chlorine from the ortho to the para position, providing fundamental SAR data for TTR stabilizer design.

Ortho-Methoxy Antioxidant Pharmacophore Evaluation in a Non-Acidic Scaffold

The 2-methoxybenzylidene substitution combined with the non-acidic thiazolidinone core makes this compound a suitable candidate for DPPH and cellular antioxidant assays aimed at quantifying the ortho-methoxy electronic effect on radical-scavenging potency, as suggested by class-level SAR trends [2]. Comparative testing against the commercially available 4-methoxy analog (CAY10649) will directly measure the positional effect on IC50, providing a quantitative dataset to guide the design of antioxidant thiazolidinones with optimized substitution patterns.

Application
Selection Property
Validation Focus
NNMT pathway inhibition SAR
2-Methoxybenzylidene substitution context
NNMT Ki endpoint review
COX-2 pathway-response screening
4-Chloro regiochemistry context
Docking pose comparison
TTR binding-site probe studies
Halogen-bonding positional context
Binding-mode tolerance assessment
Antioxidant pharmacophore evaluation
Ortho-methoxy electronic effect
Radical-scavenging IC50 assessment
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